molecular formula C14H9NO3S B11043396 7-[(Thiophen-2-yl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

7-[(Thiophen-2-yl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B11043396
M. Wt: 271.29 g/mol
InChI Key: VEAMVJJXVNTCEW-UHFFFAOYSA-N
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Description

7-(2-Thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide is a complex organic compound that features a unique combination of a thienylcarbonyl group, a dihydrobenzodioxin ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide typically involves multi-step organic reactions

    Condensation Reaction: The thienylcarbonyl chloride reacts with the dihydrobenzodioxin derivative in the presence of a base such as triethylamine or pyridine. This step forms the intermediate compound.

    Nucleophilic Substitution: The intermediate compound is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to introduce the cyanide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the cyanide group to an amine.

    Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-Thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 7-(2-thienylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9NO3S

Molecular Weight

271.29 g/mol

IUPAC Name

6-(thiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-7-carbonitrile

InChI

InChI=1S/C14H9NO3S/c15-8-9-6-11-12(18-4-3-17-11)7-10(9)14(16)13-2-1-5-19-13/h1-2,5-7H,3-4H2

InChI Key

VEAMVJJXVNTCEW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)C(=O)C3=CC=CS3)C#N

Origin of Product

United States

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